molecular formula C11H12N6O B14161927 1-[4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenyl]ethanone CAS No. 140651-19-0

1-[4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenyl]ethanone

Cat. No.: B14161927
CAS No.: 140651-19-0
M. Wt: 244.25 g/mol
InChI Key: MUMVDTCHYOZONV-UHFFFAOYSA-N
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Description

1-[4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenyl]ethanone is a complex organic compound featuring a pyrazole ring substituted with diamino groups and an azo linkage to a phenyl ring, which is further substituted with an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenyl]ethanone typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclocondensation of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the diazenyl group: The pyrazole derivative is then subjected to diazotization followed by azo coupling with an appropriate phenyl derivative.

    Substitution with ethanone:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-[4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenyl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of nitro derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or catalytic hydrogenation can convert the azo group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the pyrazole ring, respectively.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

1-[4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenyl]ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe due to its unique structural features.

    Medicine: Explored for its cytotoxic properties against cancer cell lines, making it a candidate for anticancer drug development.

    Industry: Utilized in the development of dyes and pigments due to its azo linkage, which imparts vivid colors.

Mechanism of Action

The mechanism of action of 1-[4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenyl]ethanone involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes, potentially inhibiting their activity by binding to the active site or allosteric sites.

    Pathways Involved: It may interfere with cellular pathways related to cell proliferation and apoptosis, particularly in cancer cells, leading to cytotoxic effects.

Comparison with Similar Compounds

    1-[4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenol: Similar structure but with a hydroxyl group instead of an ethanone group.

    3,5-diamino-1H-pyrazole: Lacks the diazenyl and phenyl substituents, making it less complex.

    4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]benzoic acid: Contains a carboxylic acid group instead of an ethanone group.

Uniqueness: 1-[4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenyl]ethanone is unique due to its combination of a pyrazole ring, an azo linkage, and an ethanone group, which confer distinct chemical reactivity and potential biological activity.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

CAS No.

140651-19-0

Molecular Formula

C11H12N6O

Molecular Weight

244.25 g/mol

IUPAC Name

1-[4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenyl]ethanone

InChI

InChI=1S/C11H12N6O/c1-6(18)7-2-4-8(5-3-7)14-15-9-10(12)16-17-11(9)13/h2-5H,1H3,(H5,12,13,16,17)

InChI Key

MUMVDTCHYOZONV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N=NC2=C(NN=C2N)N

Origin of Product

United States

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